molecular formula C16H23BrN2O2 B1465179 [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester CAS No. 153747-34-3

[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester

Cat. No. B1465179
CAS RN: 153747-34-3
M. Wt: 355.27 g/mol
InChI Key: QMPIVGFJSQMRIH-UHFFFAOYSA-N
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Description

“[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester”, also known as 1-BOC-4-(4-Bromophenyl)piperazine, is a reagent used in the synthesis of dual Bcl-2/Bcl-xL inhibitors . It is also known by other names such as 4-(4-BROMO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 341.24 g/mol, a computed XLogP3-AA of 3.4, and a monoisotopic mass of 340.07864 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 freely rotating bonds . Further details about its physical and chemical properties might be found in specialized chemical literature or databases.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester derivatives have been explored for their potential in biological applications. One study focused on the synthesis, characterization, and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative. These compounds were studied for their antibacterial and antifungal activities, showcasing moderate activity against several microorganisms (Kulkarni et al., 2016).

Another research effort synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate through a condensation reaction, characterized it, and assessed its in vitro antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic activity, indicating its potential for further biological applications (Sanjeevarayappa et al., 2015).

Crystal Structure and Molecular Analysis

Research on the crystal structure and molecular analysis of related piperazine derivatives reveals the importance of molecular shape and intermolecular interactions in determining the compounds' properties and potential applications. For instance, a study on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives showed their crystal packing and intermolecular hydrogen bonds, which could influence their reactivity and biological activity (Kumara et al., 2017).

Biological Evaluation

While direct research on this compound's biological applications is limited, studies on similar piperazine derivatives highlight the potential of these compounds in medicinal chemistry. For example, derivatives have been synthesized for evaluation as anti-malarial agents, showing the diverse biological activities that piperazine compounds can exhibit (Cunico et al., 2009).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it may impact cell signaling pathways by interacting with receptors or signaling molecules, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, or protein function. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Over time, the compound may undergo degradation, leading to changes in its activity and effectiveness. In in vitro and in vivo studies, it has been observed that the compound’s effects can vary depending on the duration of exposure and the conditions of the experiment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These dosage-dependent effects are critical for determining the safe and effective use of the compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels. For example, it may affect the activity of enzymes involved in the breakdown or synthesis of specific metabolites, thereby altering the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its bioavailability and effectiveness. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall effectiveness in modulating cellular processes .

properties

IUPAC Name

tert-butyl 2-[4-(4-bromophenyl)piperazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)12-18-8-10-19(11-9-18)14-6-4-13(17)5-7-14/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPIVGFJSQMRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.